molecular formula C20H15N3O2 B4353180 methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4353180
M. Wt: 329.4 g/mol
InChI Key: ABKMGAFDJFLQQT-UHFFFAOYSA-N
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Description

Methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with two phenyl groups at positions 3 and 5, and a methyl ester group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of 3-amino-5-phenylpyrazole with 1,3-dicarbonyl compounds. One common method includes the reaction of 3-amino-5-phenylpyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated under reflux conditions for several hours to facilitate cyclization and formation of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Known for its antiproliferative activity against cancer cells.

    7-Phenylpyrazolo[1,5-a]pyrimidine: Exhibits antimicrobial and antitumor properties.

    5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Used as an antimicrobial agent.

Uniqueness

Methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two phenyl groups and a methyl ester group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)18-12-17(15-10-6-3-7-11-15)22-19-16(13-21-23(18)19)14-8-4-2-5-9-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKMGAFDJFLQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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